molecular formula C14H26O5 B14731055 Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate CAS No. 6283-91-6

Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate

Cat. No.: B14731055
CAS No.: 6283-91-6
M. Wt: 274.35 g/mol
InChI Key: DBGWPSMXXMOEGB-UHFFFAOYSA-N
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Description

Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate is an organic compound with the molecular formula C14H26O5. It is characterized by its ester and carbonate functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate typically involves esterification and carbonate formation reactions. One common method is the reaction of pentanol with 2-{[(pentyloxy)carbonyl]oxy}propanoic acid under acidic conditions to form the ester linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and carbonate groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(ethyloxy)carbonyl]oxy}propanoate
  • Butyl 2-{[(butyloxy)carbonyl]oxy}propanoate
  • Hexyl 2-{[(hexyloxy)carbonyl]oxy}propanoate

Uniqueness

Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles .

Properties

CAS No.

6283-91-6

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

pentyl 2-pentoxycarbonyloxypropanoate

InChI

InChI=1S/C14H26O5/c1-4-6-8-10-17-13(15)12(3)19-14(16)18-11-9-7-5-2/h12H,4-11H2,1-3H3

InChI Key

DBGWPSMXXMOEGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C)OC(=O)OCCCCC

Origin of Product

United States

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